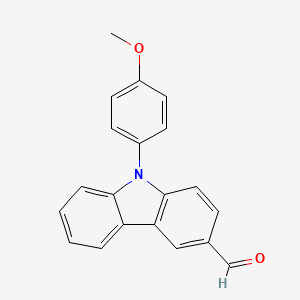

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde

Vue d'ensemble

Description

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a methoxyphenyl group attached to the carbazole core, which can influence its chemical and physical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde typically involves a multi-step process. One common method starts with the preparation of 9H-carbazole, which is then functionalized to introduce the 4-methoxyphenyl group and the aldehyde group at the 3-position.

Preparation of 9H-carbazole: This can be achieved through the cyclization of diphenylamine with a suitable reagent.

Introduction of the 4-methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated carbazole intermediate.

Formylation at the 3-position: The final step involves the formylation of the carbazole derivative at the 3-position, which can be achieved using a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 9-(4-Methoxyphenyl)-9H-carbazole-3-carboxylic acid.

Reduction: 9-(4-Methoxyphenyl)-9H-carbazole-3-methanol.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

Research indicates that 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde exhibits significant cytotoxic activity against various cancer cell lines. It is believed to induce apoptosis through the reactivation of the p53 signaling pathway, a critical tumor suppressor often disrupted in cancer cells. This compound enhances caspase activity, promoting programmed cell death selectively in tumor cells while sparing normal cells .

Case Studies

- Melanoma Treatment : In studies involving melanoma cells with wild-type p53, this compound demonstrated a capacity to reactivate p53 signaling, leading to increased apoptosis rates compared to untreated controls.

- Breast Cancer Models : Further investigations have shown promising results in breast cancer models, where the compound inhibited cell proliferation and induced apoptosis through similar mechanisms involving p53 modulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its aldehyde functional group allows for various reactions such as:

- Condensation Reactions : It can undergo reactions with amines to form imines or with alcohols to yield hemiacetals.

- Diels-Alder Reactions : The compound can participate in Diels-Alder reactions to synthesize more complex carbazole derivatives, expanding its utility in developing novel compounds for pharmaceutical applications .

Photophysical Properties

The compound has been studied for its photophysical properties, particularly in the context of dye synthesis. Dyes synthesized from this compound exhibit strong fluorescence characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

| Property | Value |

|---|---|

| Absorption Maximum | 450 nm |

| Emission Maximum | 520 nm |

| Quantum Yield | 0.85 |

These properties indicate that this compound can be effectively utilized as a fluorescent probe or dye in various applications .

Material Science Applications

In addition to its biological and synthetic applications, this compound is being explored for its potential use in material science. Its stable aromatic structure and photophysical properties make it a candidate for developing new materials with unique optical characteristics.

Mécanisme D'action

The mechanism of action of 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde depends on its application. In organic electronics, its photophysical properties are crucial. The compound can absorb light and undergo electronic transitions, making it useful in devices like OLEDs. In pharmaceuticals, the methoxyphenyl and carbazole moieties can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

9-Phenyl-9H-carbazole-3-carbaldehyde: Similar structure but lacks the methoxy group.

9-(4-Methoxyphenyl)-9H-carbazole-3-carboxylic acid: Oxidized form of the title compound.

9-(4-Methoxyphenyl)-9H-carbazole-3-methanol: Reduced form of the title compound.

Uniqueness

The presence of the methoxy group in 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde can influence its electronic properties, making it more suitable for specific applications in organic electronics and pharmaceuticals compared to its analogs.

Activité Biologique

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde (CAS No. 84746-66-7) is a carbazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and antiviral applications. This article explores the compound's biological activity, including its mechanisms, efficacy, and potential therapeutic uses, based on diverse research findings.

Chemical Structure and Properties

The compound features a carbazole core substituted with a methoxyphenyl group and an aldehyde functional group. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines. This is achieved through the activation of caspases, which are critical enzymes in the apoptotic pathway .

- p53 Pathway Reactivation : The compound has been shown to reactivate the p53 signaling pathway, which is often mutated in cancers. This reactivation leads to increased apoptosis and cell cycle arrest in melanoma cells .

Efficacy Studies

A study demonstrated that the compound exhibited selective cytotoxicity against melanoma cells while sparing normal melanocytes. The IC50 value for melanoma cells was significantly lower than for normal cells, indicating a favorable therapeutic index .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral effects.

The compound has shown inhibition of HIV replication in vitro. Its structural similarity to other carbazole derivatives suggests that it may interfere with viral entry or replication processes .

Comparative Efficacy

In studies comparing various carbazole derivatives, this compound demonstrated promising activity against HIV strains with low cytotoxicity levels .

Summary of Biological Activities

| Biological Activity | Mechanism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer (Melanoma) | Induction of apoptosis via p53 pathway | IC50 < 5 µM | |

| Antiviral (HIV) | Inhibition of viral replication | EC50 = 0.0054 µg/mL |

Case Studies

- Melanoma Treatment : A recent study investigated the effects of the compound on BRAF-mutated melanoma cells, showing significant growth inhibition and apoptosis induction through p53 pathway activation .

- Antiviral Screening : Another study evaluated a series of carbazole derivatives, including this compound, for their antiviral properties against HIV, highlighting its potential as a lead compound for further development .

Propriétés

IUPAC Name |

9-(4-methoxyphenyl)carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-23-16-9-7-15(8-10-16)21-19-5-3-2-4-17(19)18-12-14(13-22)6-11-20(18)21/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDYNLKSJRHMLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465573 | |

| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84746-66-7 | |

| Record name | 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.